(6-Chloro-5-fluoropyridin-3-yl)boronic acid (6-Chloro-5-fluoropyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1072946-66-7
VCID: VC21220026
InChI: InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H
SMILES: B(C1=CC(=C(N=C1)Cl)F)(O)O
Molecular Formula: C5H4BClFNO2
Molecular Weight: 175.35 g/mol

(6-Chloro-5-fluoropyridin-3-yl)boronic acid

CAS No.: 1072946-66-7

Cat. No.: VC21220026

Molecular Formula: C5H4BClFNO2

Molecular Weight: 175.35 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloro-5-fluoropyridin-3-yl)boronic acid - 1072946-66-7

Specification

CAS No. 1072946-66-7
Molecular Formula C5H4BClFNO2
Molecular Weight 175.35 g/mol
IUPAC Name (6-chloro-5-fluoropyridin-3-yl)boronic acid
Standard InChI InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H
Standard InChI Key NWEKVQKALFWZHQ-UHFFFAOYSA-N
SMILES B(C1=CC(=C(N=C1)Cl)F)(O)O
Canonical SMILES B(C1=CC(=C(N=C1)Cl)F)(O)O

Introduction

Chemical Structure and Properties

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is characterized by a pyridine moiety that is substituted with both chlorine and fluorine atoms, along with a boronic acid functional group. This specific substitution pattern creates a molecule with distinct reactivity profiles and applications. The compound's structure features a pyridine ring with chlorine at position 6, fluorine at position 5, and a boronic acid group (-B(OH)₂) at position 3 .

The presence of halogen atoms on the pyridine ring significantly influences the compound's electronic properties and reactivity. These halogen substituents enhance the compound's lipophilicity and alter its electronic characteristics, potentially affecting its interaction with biological targets . The unique combination of the boronic acid functional group with the halogenated pyridine structure creates a versatile platform for various synthetic applications.

Physical and Chemical Properties

PropertyValue
CAS Registry Number1072946-66-7
Molecular FormulaC₅H₄BClFNO₂
Molecular Weight175.35 g/mol
AppearanceTypically a white to off-white solid
Functional GroupsBoronic acid, halogenated pyridine

The boronic acid group (-B(OH)₂) is particularly significant as it has the ability to form reversible covalent bonds with diols, making compounds like (6-Chloro-5-fluoropyridin-3-yl)boronic acid valuable in various applications including drug development and materials science .

Nomenclature and Identification

The compound is identified through several naming conventions and chemical identifiers, which help in its unambiguous identification in scientific literature and commercial catalogs.

Chemical Identifiers

Identifier TypeValue
IUPAC Name(6-Chloro-5-fluoropyridin-3-yl)boronic acid
Common Synonyms2-Chloro-3-fluoropyridine-5-boronic acid
CAS Registry Number1072946-66-7
Chemical FormulaC₅H₄BClFNO₂

The naming of this compound follows standard IUPAC nomenclature rules for substituted pyridines and boronic acids. It's important to note that in chemical literature and commercial catalogs, this compound might be listed under various synonyms, which can sometimes lead to confusion in identification . The CAS Registry Number provides a unique identifier that can be used to unambiguously identify this specific compound regardless of naming conventions.

Synthesis and Preparation Methods

The synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid can be achieved through several established methodologies in organic chemistry. Based on information about similar pyridine boronic acids, several synthetic approaches are commonly employed:

Halogen-Metal Exchange and Borylation

This method typically involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid group. The process generally includes:

  • Treatment of a halopyridine precursor with a strong base at low temperature

  • Generation of an organometallic intermediate

  • Reaction with a borate ester

  • Hydrolysis to yield the boronic acid

Palladium-Catalyzed Borylation

This approach involves the use of palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. The general process includes:

  • Reaction of a halopyridine with a diboron reagent

  • Use of a palladium catalyst

  • Base-mediated conditions

  • Hydrolysis of the boronate ester to give the boronic acid

Direct C-H Borylation

More modern approaches might include iridium or rhodium-catalyzed direct C-H or C-F borylation. These methods can offer more direct routes to the desired boronic acid with potentially fewer steps and higher atom economy.

In industrial settings, these methods would be optimized for scale, yield, and purity considerations. The selection of a particular synthetic route would depend on factors such as available starting materials, desired scale, and economic considerations.

Applications in Organic Synthesis

(6-Chloro-5-fluoropyridin-3-yl)boronic acid has significant applications in organic synthesis, particularly as a building block in cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction represents one of the most important applications of boronic acids in organic synthesis. Based on documented research, (6-Chloro-5-fluoropyridin-3-yl)boronic acid has been employed in such coupling reactions to synthesize complex molecules, particularly in pharmaceutical research .

For example, in one documented synthesis process:

  • The compound was coupled with 4-bromo-N-(methylsulfonyl)-3-(oxetan-3-yloxy)benzamide

  • The reaction was catalyzed by Pd(Ph₃P)₄

  • Conditions included 1,4-dioxane as solvent and Na₂CO₃ as base

  • The reaction was conducted at 110°C

  • A yield of 48% was reported for this specific transformation

This example demonstrates the utility of the compound in forming new carbon-carbon bonds, which is essential for building complex molecular structures in medicinal chemistry and other fields.

Pharmaceutical Applications

The structural features of (6-Chloro-5-fluoropyridin-3-yl)boronic acid make it particularly valuable in medicinal chemistry applications. The compound can contribute to the design of inhibitors or modulators for specific enzymatic pathways . The halogenated pyridine structure can impart specific binding properties to drug candidates, while the boronic acid functionality allows for versatile synthetic transformations.

Supplier ReferenceQuantityPrice (approximate)
IN-DA003BYV250 mg46.00 €
IN-DA003BYV500 mg66.00 €
IN-DA003BYV1 g77.00 €
IN-DA003BYV5 g171.00 €
IN-DA003BYV10 g318.00 €
54-PC3616250 mg36.00 €
54-PC36161 g72.00 €
54-PC36165 g235.00 €
54-PC361625 g860.00 €
10-F222624250 mg47.00 €
10-F2226241 g71.00 €
10-F2226245 g256.00 €
10-F22262410 g461.00 €

The compound is typically supplied with high purity (≥95%) for research and development purposes in synthetic chemistry and pharmaceutical research.

Structure-Activity Relationships

The structural features of (6-Chloro-5-fluoropyridin-3-yl)boronic acid contribute significantly to its chemical behavior and applications. The presence of halogen atoms (chlorine and fluorine) on the pyridine ring creates specific electronic effects that influence the compound's reactivity in various chemical transformations .

The boronic acid functional group (-B(OH)₂) is particularly noteworthy as it enables participation in Suzuki-Miyaura coupling reactions and other transformations. This functional group's ability to form reversible covalent bonds with diols also opens possibilities for applications in sensors, drug delivery systems, and other advanced materials .

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